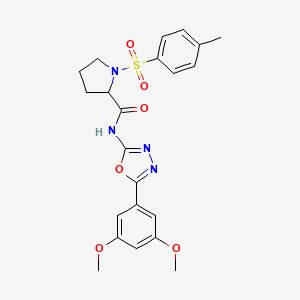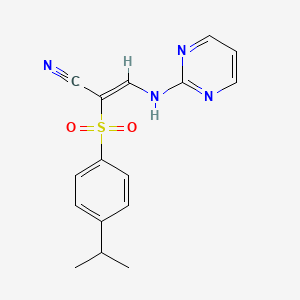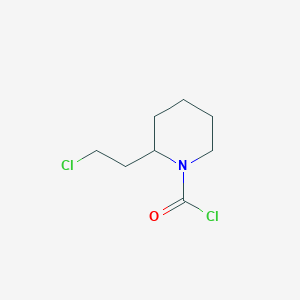![molecular formula C17H13N3OS3 B2796414 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide CAS No. 896338-72-0](/img/structure/B2796414.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a thiazole-based compound that possesses unique biochemical and physiological properties, making it a promising candidate for drug discovery and other scientific applications.
Aplicaciones Científicas De Investigación
Anticancer Activity and Synthesis Methods
The research on compounds similar to N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide has predominantly focused on their synthesis and potential anticancer activities. For instance, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties, through a solvent-free synthesis under microwave irradiation. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines, showing promising results with GI50 values comparable to the standard drug Adriamycin. Additionally, a molecular docking study suggested a probable mechanism of action, and ADMET properties predictions indicated good oral drug-like behavior for these compounds Tiwari et al., 2017.
Supramolecular Gelators
Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives to understand the role of methyl functionality and non-covalent interactions on gelation. Their study found that certain amides exhibited gelation towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (MGC). The crystal structure analysis of these gelators revealed helical assemblies driven by π-π interactions along with cyclic N–H⋯N and S⋯O interactions Yadav & Ballabh, 2020.
Biological and Fluorescence Properties
Azzam et al. (2020) synthesized novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives, showcasing remarkable fluorescence properties with high quantum yields. The antimicrobial and antiviral activities of these derivatives were also evaluated, revealing that certain compounds exhibited high potency against Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Candida albicans Azzam, Elgemeie, & Osman, 2020.
Coordination Chemistry and Complex Formation
Schick, Pape, and Hahn (2014) investigated the coordination chemistry of bidentate bis(NHC) ligands with two different NHC donors, leading to the synthesis of new complexes bearing unsymmetrical triazolylidene/benzimidazolylidene or triazolylidene/imidazolylidene dicarbene ligands. These complexes were characterized by their chelating coordination to the metal center, providing insights into their structural and chemical properties Schick, Pape, & Hahn, 2014.
Propiedades
IUPAC Name |
3-methylsulfanyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-9-18-14-13(23-9)7-6-12-15(14)24-17(19-12)20-16(21)10-4-3-5-11(8-10)22-2/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDMBIYQLQWRNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-3-(methylthio)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-isopropyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796331.png)

![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2796335.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)



![2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride](/img/structure/B2796341.png)
![2-Naphthalen-1-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2796342.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2796345.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2796354.png)